1,3-benzodioxol-5-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone
Description
1,3-benzodioxol-5-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone is a complex organic compound that features a benzodioxole moiety, a pyrrolidine ring, and a pyrazole group
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-19-6-12(5-18-19)14-8-20(7-13(14)9-21)17(22)11-2-3-15-16(4-11)24-10-23-15/h2-6,13-14,21H,7-10H2,1H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQUDLKKJPKONJ-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2CO)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-benzodioxol-5-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone typically involves multiple steps, including the formation of the benzodioxole ring, the pyrrolidine ring, and the pyrazole group. The synthetic route may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Pyrrolidine Ring: This step may involve the reaction of an appropriate amine with a suitable aldehyde or ketone, followed by cyclization.
Formation of Pyrazole Group: This can be synthesized by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the benzodioxole, pyrrolidine, and pyrazole moieties using palladium-catalyzed cross-coupling reactions under controlled conditions.
Chemical Reactions Analysis
1,3-benzodioxol-5-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Scientific Research Applications
1,3-benzodioxol-5-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of indole-based anticancer agents.
Chemical Biology: It serves as a tool compound to study the molecular mechanisms of action of tubulin-targeting agents.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone involves the inhibition of tubulin polymerization. This inhibition disrupts microtubule dynamics, leading to mitotic blockade and subsequent apoptosis of cancer cells. The compound binds to the colchicine binding site on tubulin, preventing the assembly of microtubules .
Comparison with Similar Compounds
1,3-benzodioxol-5-yl-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone can be compared with other tubulin-targeting agents, such as:
Colchicine: Both compounds bind to the colchicine binding site on tubulin, but this compound may have different pharmacokinetic properties.
Vinblastine: While vinblastine binds to a different site on tubulin, both compounds disrupt microtubule dynamics and induce apoptosis.
Paclitaxel: Unlike this compound, paclitaxel stabilizes microtubules rather than inhibiting their polymerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
